Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Il Tris(hydroxymethyl)aminoethane, comunemente noto come Tris o THAM, è un composto organico ampiamente utilizzato in biochimica e biologia molecolare. Funge da tampone efficace in un intervallo di pH compreso tra 7,0 e 9,0, rendendolo ideale per applicazioni in elettroforesi, colture cellulari e studi enzimatici. La sua elevata stabilità termica e solubilità in acqua ne facilitano l'uso in condizioni sperimentali variabili. Inoltre, il Tris è impiegato nella sintesi di polimeri e come reagente nella preparazione di soluzioni tampone fisiologiche. La sua bassa tossicità e compatibilità con sistemi biologici lo rendono una scelta affidabile in laboratorio.
Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
Product Name:Tris(hydroxymethyl)aminoethane
Numero CAS:77-86-1
MF:C4H11NO3
MW:121.135041475296
MDL:MFCD00004679
CID:34092
PubChem ID:6503
Update Time:2026-04-02

Tris(hydroxymethyl)aminoethane Proprietà chimiche e fisiche

Nomi e identificatori

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris(hydroxymethyl)aminomethane
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • Tri(hydroxymethyl)aminomethane
    • TRISMAT
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (hydroxymethyl)aminomethane
    • tris hydroxymethyl aminomethane
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • tris-amine
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • NCGC00159412-02
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • DTXSID2023723
    • Tromethamin
    • Tris-Amino
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • Tris(hydroxymethyly)amino methane
    • Tris-(hydroxymethyl)-aminomethane
    • 2-Amino-2-hydroxymethylpropanediol
    • NSC-65434
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • tris-(hydroxymethyl)methylamine
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Tromethanmin
    • NCGC00159412-05
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • tris(hydroxymethyl) aminomethane
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • tris-(hydroxymethyl)-amino-methane
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)methanamine
    • HMS3885H09
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • 1,1,1-tris(hydroxymethyl)methylamine
    • trishydroxymethyl aminomethane
    • TROMETHAMINE COMPONENT OF THAM-E
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris(hydroxymethyl)amino methane
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Aminotri(hydroxymethyl)methane
    • MDL: MFCD00004679
    • Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • Chiave InChI: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • Sorrisi: OCC(CO)(CO)N
    • BRN: 741883

Proprietà calcolate

  • Massa esatta: 121.07400
  • Massa monoisotopica: 121.074
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 3
  • Complessità: 54
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 86.7
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: -2.9

Proprietà sperimentali

  • Colore/forma: Cristalli o polveri bianchi
  • Densità: 1,353 g/cm3
  • Punto di fusione: 167-172 °C (lit.)
  • Punto di ebollizione: 219-220 °C/10 mmHg(lit.)
  • Punto di infiammabilità: 219-220°C/10mm
  • Indice di rifrazione: 1.4170 (estimate)
  • PH: 10.5-12.0(4 m in water, 25 °C)
  • Solubilità: H2O: 4 M at 20 °C, clear, colorless
  • Coefficiente di ripartizione dell'acqua: 550G/L(25ºC)
  • Stabilità/Periodo di validità: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogP: -1.63890
  • Merck: 9772
  • Sensibilità: Hygroscopic
  • pka: 8.1(at 25℃)
  • Solubilità: Solubile in etanolo e acqua, leggermente solubile in acetato di etile, benzene, insolubile in etere, tetracloruro di carbonio.
  • Pressione di vapore: 0.0±1.8 mmHg at 25°C

Tris(hydroxymethyl)aminoethane Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:2
  • Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle
  • Istruzioni di sicurezza: S26-S36-S37/39
  • CODICI DEL MARCHIO F FLUKA:3
  • RTECS:TY2900000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • TSCA:Yes
  • Condizioni di conservazione:20-25°C
  • Termine di sicurezza:S26;S37/39
  • Frasi di rischio:R36/37/38

Tris(hydroxymethyl)aminoethane Dati doganali

  • CODICE SA:29221980
  • Dati doganali:

    Codice doganale cinese:

    2922199090

    Panoramica:

    2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Tris(hydroxymethyl)aminoethane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T822117-2.5kg
Tris(hydroxymethyl)aminomethane
77-86-1 ACS,≥99.8%
2.5kg
¥1,566.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854496-2.5L
0.5M Tris-HCl
77-86-1 pH 6.8
2.5L
916.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M854495-2.5L
1.5M Tris-HCl
77-86-1 pH 8.8
2.5L
810.00 2021-05-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510235- 100g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
100g
¥ 105.9 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0766510223- 500g
Tris(hydroxymethyl)aminoethane
77-86-1 99.5%
500g
¥ 317.6 2021-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080083
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1602.8 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1024080080
Tris(hydroxymethyl)aminoethane
77-86-1 volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur
80G
1637.12 2021-05-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
93440-50G
Tris(hydroxymethyl)aminoethane
77-86-1 >99.5%
50g
¥5169.39 2024-12-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1347-1G
Tris Base
77-86-1
1g
¥1399.27 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T2550000
Tris(hydroxymethyl)aminoethane
77-86-1 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

Tris(hydroxymethyl)aminoethane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
Riferimento
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
Riferimento
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
Riferimento
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 7

Condizioni di reazione
Riferimento
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Acetone ,  Water
Riferimento
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
Riferimento
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:77-86-1)THAM
Numero d'ordine:A839250
Stato delle scorte:in Stock
Quantità:5kg/2.5kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:45
Prezzo ($):184.0/164.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
Numero d'ordine:LE3368876;LE18462;LE1796
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:43
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
Numero d'ordine:sfd18806
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally
Email:sales2@senfeida.com

Tris(hydroxymethyl)aminoethane Spettrogramma

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Ulteriori informazioni su Tris(hydroxymethyl)aminoethane

Tris(hydroxymethyl)aminoethane 77-86-1 in Biological Buffers: Key Applications and Stability

Tris(hydroxymethyl)aminoethane (CAS 77-86-1), commonly referred to as Tris, is a pivotal compound in biochemical and pharmaceutical research due to its exceptional buffering properties. With a pKa of 8.06 at 25°C, it is widely utilized in DNA/RNA extraction, protein electrophoresis, and cell culture media. Recent studies highlight its role in stabilizing pH-sensitive enzymes, such as polymerases in PCR assays, making it indispensable in molecular diagnostics. The demand for high-purity Tris (≥99.9%) has surged, driven by its compliance with GMP standards for biopharmaceutical production. Researchers also emphasize its low toxicity profile, aligning with trends in green chemistry and sustainable lab practices.

Tris(hydroxymethyl)aminoethane 77-86-1 in Drug Formulation: Enhancing Bioavailability

In drug development, Tris 77-86-1 serves as a critical excipient to optimize drug solubility and bioavailability. Its hydroxyl groups facilitate hydrogen bonding with APIs (Active Pharmaceutical Ingredients), improving stability in parenteral formulations like vaccines and monoclonal antibodies. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in liposomal drug delivery systems, where Tris buffers maintain pH during nanoparticle synthesis. The compound's compatibility with biodegradable polymers further supports its use in controlled-release implants, addressing patient compliance challenges in chronic disease management.

Tris(hydroxymethyl)aminoethane 77-86-1 Safety and Regulatory Compliance

Regulatory bodies such as the FDA and EMA classify Tris 77-86-1 as generally recognized as safe (GRAS) for specific applications, provided it meets USP/EP grade specifications. Its LD50 (oral, rat) of 5,900 mg/kg underscores low acute toxicity, though prolonged exposure requires precautions like PPE. The compound's REACH compliance and absence from SVHC lists reinforce its suitability for European markets. Recent ISO 10993-5 certification for medical device compatibility has expanded its use in implantable sensors and diagnostic coatings.

Tris(hydroxymethyl)aminoethane 77-86-1 in Cancer Research: Targeting Tumor Microenvironments

Emerging oncology studies leverage Tris 77-86-1 to modulate tumor pH, a strategy to enhance chemotherapy efficacy. Its buffering capacity counteracts acidosis in hypoxic tumor regions, sensitizing cells to drugs like doxorubicin. A 2024 Nature Cancer paper revealed Tris-functionalized nanocarriers improved drug penetration in pancreatic ductal adenocarcinoma models by 40%. Additionally, its role in immunoassay buffers supports PD-L1 biomarker detection, critical for checkpoint inhibitor therapies.

The biomanufacturing sector anticipates a 12% CAGR for Tris 77-86-1 demand (2023-2030), fueled by advancements in mRNA vaccine production and CAR-T cell therapies. Innovations include its integration with continuous processing systems to reduce buffer preparation time by 60%. Sustainable synthesis methods, such as enzymatic catalysis from renewable feedstocks, align with the Pharma 4.0 initiative. Furthermore, its application in 3D bioprinting bioinks highlights cross-disciplinary potential in regenerative medicine.

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
Purezza:99%/99%
Quantità:5kg/2.5kg
Prezzo ($):184.0/164.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-86-1)2-氨基-2-羟甲基-1,3-丙二醇/ Tris / 三羟甲基氨基甲烷 77-86-1
LE3368876;LE18462;LE1796
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
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